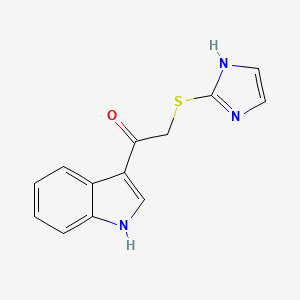
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK).
Mechanism of Action
The mechanism of action of 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide involves the activation of AMPK, which is a key regulator of cellular energy homeostasis. AMPK activation leads to the inhibition of anabolic pathways, such as protein synthesis and lipid synthesis, and the activation of catabolic pathways, such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide are primarily mediated through the activation of AMPK. This activation leads to increased glucose uptake and fatty acid oxidation, which can help to reduce insulin resistance and improve glucose metabolism. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may have potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide in lab experiments is its potency in activating AMPK. This makes it a useful tool for studying the effects of AMPK activation on various cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide. One area of interest is the development of more potent and selective AMPK activators, which could have potential therapeutic applications in the treatment of diabetes and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound, which could lead to the development of new cancer therapies. Finally, research is needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Synthesis Methods
The synthesis of 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide involves the reaction of 2-aminobenzimidazole with 2-bromo-2-methylpropionic acid tert-butyl ester. The resulting intermediate is then reacted with methyl magnesium bromide, followed by treatment with a solution of 2-methylpropan-2-ol and acetic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-diabetic effects by activating AMPK, which regulates glucose and lipid metabolism. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)20-8-7-16-15(19)12-5-6-14-13(9-12)17-11(3)18(14)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSZLPBPLEILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)NCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)

![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)

![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)

![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)


